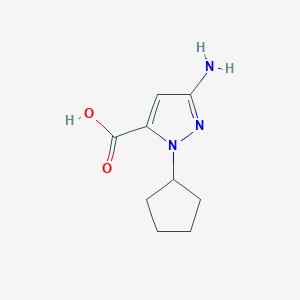

3-Amino-1-cyclopentyl-1H-pyrazole-5-carboxylic acid

Description

3-Amino-1-cyclopentyl-1H-pyrazole-5-carboxylic acid: is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at the third position, a cyclopentyl group at the first position, and a carboxylic acid group at the fifth position.

Properties

IUPAC Name |

5-amino-2-cyclopentylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c10-8-5-7(9(13)14)12(11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUVMKFUQOULQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclopentyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form a hydrazone intermediate, which then undergoes cyclization with ethyl acetoacetate to yield the pyrazole ring. The amino group can be introduced via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclopentyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Biological Activities

Research indicates that 3-amino-1-cyclopentyl-1H-pyrazole-5-carboxylic acid exhibits various biological activities:

- Anti-inflammatory Effects : It has been studied for its potential as an anti-inflammatory agent, showing effectiveness comparable to standard anti-inflammatory drugs in animal models.

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, including lactate dehydrogenase (LDH), which is relevant in cancer metabolism. In vitro studies have demonstrated that it can suppress cellular lactate output and inhibit growth in cancer cell lines such as MiaPaCa-2.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains, indicating its potential use in treating infections caused by resistant pathogens.

Applications in Medicinal Chemistry

Given its unique structure and biological properties, this compound holds promise for several applications in medicinal chemistry:

- Drug Development : Its ability to modulate enzyme activity makes it a candidate for developing new therapeutic agents targeting inflammatory diseases and cancers.

- Agrochemicals : The compound's biological activity also suggests potential applications in agricultural chemistry as a pesticide or herbicide.

- Material Science : It can serve as a building block for synthesizing novel materials with specific properties, such as conductivity or fluorescence.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Inhibition of Lactate Dehydrogenase : A focused lead optimization study revealed that derivatives of this compound showed nanomolar inhibition of LDHA, indicating their potential as first-in-class inhibitors suitable for probing LDH function in cellular models.

| Study Focus | Findings |

|---|---|

| Antimicrobial Testing | Demonstrated significant antimicrobial activity against multiple strains, outperforming standard antibiotics at comparable concentrations. |

| Anti-inflammatory Assessment | Showed comparable effectiveness to standard anti-inflammatory drugs in various animal models. |

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclopentyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of a cyclopentyl group.

3-Amino-1-phenyl-1H-pyrazole-5-carboxylic acid: Contains a phenyl group instead of a cyclopentyl group.

Uniqueness

3-Amino-1-cyclopentyl-1H-pyrazole-5-carboxylic acid is unique due to its cyclopentyl substitution, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for specific applications .

Biological Activity

3-Amino-1-cyclopentyl-1H-pyrazole-5-carboxylic acid (C9H13N3O2) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound features a pyrazole ring substituted with an amino group and a cyclopentyl group. Its molecular weight is approximately 195.21 g/mol. The unique cyclopentyl substitution influences both its chemical reactivity and biological activity, making it a subject of interest in various pharmacological studies.

Biological Activities

Research has identified several biological activities associated with this compound, including:

- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in vitro and in vivo .

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, indicating its potential as an antibacterial or antifungal agent .

- Anticancer Potential : Preliminary studies have shown that derivatives of this compound may inhibit cancer cell proliferation, suggesting a role in cancer therapeutics .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the amino group significantly enhances the solubility and biological activity of the compound. Variations in substituents on the pyrazole ring can lead to different biological profiles. For example, compounds with electron-withdrawing groups at specific positions exhibit increased inhibitory activity against various biological targets .

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C9H13N3O2 | Contains an amino group, enhancing solubility and potential biological activity |

| 3-Cyclopropyl-1H-pyrazole-5-carboxylic acid | C8H10N2O2 | Smaller cycloalkane substituent; different steric properties affecting reactivity |

| 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid | C10H13N3O2 | Methyl substitution alters electronic properties and may impact biological interactions |

The mechanism of action for this compound involves interactions with various biological targets. It is believed to form hydrogen bonds with active sites on enzymes or receptors, enhancing its pharmacological effects. For instance, studies have shown that the carboxylic acid group can interact with amino acid residues in target proteins, facilitating inhibitory actions .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that may include:

- Formation of the Pyrazole Ring : Utilizing appropriate precursors to construct the pyrazole framework.

- Substitution Reactions : Introducing the amino and cyclopentyl groups through nucleophilic substitutions.

- Carboxylation : Incorporating the carboxylic acid functionality through carboxylation reactions.

These synthetic routes can be optimized for yield and purity depending on the desired application .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anti-inflammatory Study : A study demonstrated that this compound effectively reduced inflammatory markers in mice models induced by lipopolysaccharides (LPS), indicating its therapeutic potential for inflammatory diseases .

- Antimicrobial Activity : Research showed that derivatives displayed significant antimicrobial effects against specific bacterial strains, suggesting applications in treating infections .

- Cancer Cell Proliferation Inhibition : In vitro assays indicated that certain derivatives could inhibit cancer cell growth, warranting further investigation into their mechanisms and efficacy as anticancer agents .

Q & A

Q. What are the typical synthetic routes for 3-amino-1-cyclopentyl-1H-pyrazole-5-carboxylic acid, and how are intermediates characterized?

Synthesis often involves cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives, followed by functionalization. A representative method includes:

Cyclocondensation : React ethyl 3-cyclopentyl-3-oxopropanoate with aminoguanidine bicarbonate in ethanol under reflux to form the pyrazole core.

Hydrolysis : Treat the ester intermediate (e.g., ethyl 1-cyclopentyl-1H-pyrazole-5-carboxylate) with aqueous NaOH to yield the carboxylic acid.

Amination : Introduce the amino group via nucleophilic substitution or catalytic coupling.

Q. Characterization :

Q. How does the cyclopentyl substituent influence the compound’s solubility and crystallinity?

The cyclopentyl group enhances hydrophobicity, reducing aqueous solubility but improving lipid bilayer permeability. For crystallinity:

- XRD Data : Cyclopentyl rings often adopt chair conformations, forming hydrogen-bonded dimers via carboxylic acid groups (O–H···O distances ~2.6 Å) .

- Solubility Optimization : Use polar aprotic solvents (DMF, DMSO) for dissolution. Co-crystallization with amines (e.g., triethylamine) can improve stability .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Q. How is the compound purified after synthesis, and what are common contaminants?

Q. What are the stability considerations for long-term storage?

- Storage Conditions : Argon atmosphere, –20°C in amber vials.

- Degradation Pathways : Hydrolysis of the carboxylic acid group under high humidity or decarboxylation at >100°C .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in catalytic coupling reactions?

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C-5 position for Suzuki-Miyaura coupling) .

- Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenase-2) to predict bioactivity .

Q. What catalytic systems are effective for functionalizing the pyrazole ring at the 3-amino position?

Q. How do structural modifications (e.g., halogenation) affect biological activity?

- Case Study : Bromination at C-4 (as in 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid) enhances kinase inhibition (IC reduced from 12 μM to 2.3 μM) .

- SAR Analysis : Electron-withdrawing groups (e.g., –NO) decrease solubility but increase binding affinity to metalloenzymes .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays).

- Orthogonal Validation : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding constants .

Q. How is the compound utilized in designing metal-organic frameworks (MOFs) for drug delivery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.